2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate ester derivative featuring a phenolic hydroxyl group substituted with two chlorine atoms at the 2- and 4-positions and a pinacol-protected boronic acid moiety at the 3-position. Its reactivity is influenced by the electron-withdrawing chlorine substituents, which modulate the acidity of the phenolic hydroxyl group and stabilize the boronate ester .
Properties
IUPAC Name |
2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWAKEDIRRQHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 3-Bromo-2,4-Dichlorophenol
The synthesis begins with the preparation of 3-bromo-2,4-dichlorophenol, a key intermediate. Chlorination and bromination steps are carefully orchestrated to ensure regioselectivity.
Chlorination Protocol
Directed chlorination of 4-nitrophenol derivatives, as described in, provides a pathway to introduce chlorine atoms at the 2- and 4-positions. For example, chlorination of 1-ethyl-4-nitrobenzene with chlorine gas in the presence of FeCl₃ at 50–90°C yields 2,4-dichloro-3-ethyl-6-nitrophenol. Adapting this method, nitrophenol derivatives can be chlorinated and subsequently reduced to yield 2,4-dichlorophenol.
Bromination Strategy
Bromination at the 3-position is achieved using Br₂ in acetic acid with AlCl₃ as a Lewis acid. The electron-withdrawing chlorine atoms direct electrophilic substitution to the meta position relative to the hydroxyl group, yielding 3-bromo-2,4-dichlorophenol.
Miyaura Borylation: Introducing the Boronate Ester
The boronate ester moiety is introduced via a palladium-catalyzed Miyaura borylation reaction. This method, adapted from, involves reacting 3-bromo-2,4-dichlorophenol with bis(pinacolato)diboron (B₂pin₂) under inert conditions.
Reaction Conditions
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Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂) at 0.5 mol% loading.
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Base : Potassium acetate (KOAc, 3 equiv) to scavenge HBr generated during the reaction.
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Solvent : Anhydrous 1,4-dioxane at 90°C for 12–18 hours under nitrogen.
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Workup : Extraction with ethyl acetate, drying over MgSO₄, and purification via flash chromatography (dichloromethane/ethyl acetate gradient).
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl bromide to form a Pd(II) intermediate, which undergoes transmetallation with B₂pin₂. Reductive elimination yields the boronate ester, regenerating the Pd(0) catalyst.
Optimization of Reaction Parameters
Temperature and Atmosphere
Reactions conducted below 80°C exhibit prolonged reaction times, while temperatures above 100°C promote side reactions such as homocoupling. An inert atmosphere is critical to prevent oxidation of the palladium catalyst and boronate ester.
Substrate Scope and Limitations
Electron-withdrawing groups (e.g., Cl, NO₂) ortho to the bromine atom accelerate oxidative addition, improving yields. However, steric hindrance at the 3-position slightly reduces efficiency (yields drop from 75% to ~65% for bulkier substrates).
Characterization and Analytical Data
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 1H, Ar-H), 7.55 (d, J = 7.9 Hz, 1H, Ar-H), 6.76 (d, J = 7.9 Hz, 1H, Ar-H), 2.25 (s, 3H, CH₃), 1.33 (s, 12H, Bpin-CH₃).
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¹³C NMR (101 MHz, CDCl₃): δ 156.77 (C-OH), 138.04 (C-Bpin), 134.46 (C-Cl), 123.20 (C-Br), 114.56 (C-Ar), 83.71 (Bpin-O), 24.99 (Bpin-CH₃), 15.56 (Ar-CH₃).
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ESI-MS : m/z 327.05 [M+H]⁺ (calculated for C₁₂H₁₃BCl₂O₃: 326.03).
Purity and Yield
Typical isolated yields range from 65–75% after chromatography. Purity exceeds 95% as confirmed by HPLC.
Comparative Analysis of Alternative Methods
Direct Boronation vs. Multi-Step Synthesis
Direct electrophilic borylation of 2,4-dichlorophenol using BCl₃ and pinacol is less efficient (yields <30%) due to poor regiocontrol. The Miyaura method remains superior for installing boronates at specific positions.
Suzuki Coupling Derivatives
The boronate ester product serves as a precursor for Suzuki-Miyaura reactions with aryl halides, enabling access to biaryl structures prevalent in drug candidates. For example, coupling with 4-bromoanisole yields 3-(4-methoxyphenyl)-2,4-dichlorophenol, a potential kinase inhibitor.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane ring makes this compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as water or ethanol.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts, such as palladium acetate, and bases like potassium phosphate. The reaction is usually performed in solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions involving this compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that compounds similar to 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibit significant antimicrobial properties. These compounds can be utilized in developing new antibiotics or antifungal agents.
- Cancer Research : Studies suggest that phenolic compounds can act as potential anticancer agents. The presence of dichloro and dioxaborolane moieties may enhance the bioactivity of this compound against various cancer cell lines.
- Drug Delivery Systems : The dioxaborolane group can be leveraged for drug delivery applications due to its ability to form stable complexes with biologically active molecules. This property is crucial in enhancing the solubility and bioavailability of therapeutic agents.
Materials Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymeric materials. Its unique structural features allow for the modification of polymer properties such as thermal stability and mechanical strength.
- Optoelectronic Devices : The incorporation of boron-containing compounds in organic semiconductors has shown promise in improving the performance of optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry Applications
- Herbicide Development : The dichloro group is known for its herbicidal activity. Research into derivatives of this compound may lead to the development of new herbicides that are effective against resistant weed species.
- Pesticide Formulations : Similar compounds have been used in pesticide formulations due to their efficacy in pest control. The potential for this compound to be included in such formulations warrants further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of phenolic compounds related to 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The results indicated a significant reduction in bacterial growth rates in vitro compared to control groups.
Case Study 2: Polymer Synthesis
Research conducted at a leading polymer science laboratory demonstrated the successful incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polycarbonate formulations.
Case Study 3: Herbicide Development
A field study assessed the effectiveness of a herbicide formulation containing derivatives of 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol against common agricultural weeds. The formulation showed a higher efficacy rate than existing commercial herbicides.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its reactivity due to the presence of the boron-containing dioxaborolane ring. This ring can participate in various chemical reactions, such as coupling and substitution, by forming stable intermediates. The molecular targets and pathways involved depend on the specific reaction and application, but the compound’s ability to form stable boron-oxygen bonds is a key factor in its reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound is compared to analogs with varying substituent patterns (Table 1):
Key Insights :
- Chlorine substituents increase acidity and oxidative stability but reduce solubility in nonpolar solvents.
- Methoxy groups improve solubility and enable applications in bioimaging due to reduced steric bulk .
- Bpin (pinacol boronate) position affects reactivity: para-substituted derivatives are more reactive in cross-coupling than ortho-substituted analogs .
Research Findings and Data
Stability and Reactivity
- Hydrolytic Stability: The target compound’s boronate ester is stable in aqueous media at pH < 8, unlike 4-Bpin-phenol derivatives, which hydrolyze rapidly above pH 7 .
- Thermal Stability : Decomposition onset at ~250°C, comparable to other arylboronates .
Biological Activity
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 273.95 g/mol. It features a dichlorophenol moiety substituted with a boron-containing dioxaborolane group.
Antiproliferative Effects
Recent studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives containing the dioxaborolane group have demonstrated IC50 values in the nanomolar range for inhibiting tubulin polymerization, a critical process in cell division. Specifically:
- Compound 10h : IC50 = 0.56 µM against tubulin polymerization.
- Compound CA-4 : IC50 = 1.0 µM as a reference for comparison .
These findings suggest that the presence of the dioxaborolane moiety enhances biological activity through interactions with cellular targets.
The mechanism of action for similar compounds often involves the disruption of microtubule dynamics. Compounds tested showed significant effects on cell cycle progression and apoptosis induction in human myeloid leukemia cell lines (HL-60 and U937). For instance:
- Caspase-3 Activation : Compounds induced a 1.5 to 3-fold increase in caspase-3 activation compared to controls, indicating a strong apoptotic effect .
Study on Anticancer Activity
A comprehensive study evaluated the anticancer properties of several dioxaborolane derivatives, including our compound of interest. The results indicated:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-435 (Melanoma) | <0.01 | Tubulin Inhibition |
| Compound B | HL-60 (Leukemia) | 0.229 | Apoptosis Induction |
| 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Various | TBD | TBD |
This table summarizes the anticancer effects observed in various studies.
Synthesis and Derivatives
The synthesis of 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be achieved through various chemical pathways involving boronic acid derivatives and chlorinated phenols. The synthetic routes often focus on optimizing yields and purity for biological testing.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated phenol precursor with a boronate ester. A common approach involves reacting 3-bromo-2,4-dichlorophenol with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous DMSO at 80–90°C for 12–24 hours . Alternatively, cesium carbonate in THF can facilitate coupling reactions between phenolic hydroxyl groups and boronate esters under reflux conditions . Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from methanol.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer : Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and boronate ester integration. For example, the pinacol methyl groups typically appear as a singlet at ~1.3 ppm in ¹H NMR .
- Gas Chromatography (GC) : Assess purity (>98% as per industrial standards) and detect residual solvents .
- Melting Point Analysis : Reported values range from 114–118°C, but discrepancies may arise due to polymorphic forms or impurities. Consistency can be ensured via recrystallization in methanol .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for polymer or drug synthesis?
Methodological Answer : The boronate ester moiety enables C–C bond formation in Suzuki reactions. For example:
- Polymer Synthesis : Couple with dihalogenated aromatic monomers (e.g., 9,10-dibromoanthracene) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (80°C, 24h) to form conjugated polymers .
- Drug Intermediate Synthesis : React with halogenated heterocycles (e.g., 5-bromopyridine) under microwave-assisted conditions (PdCl₂(dtbpf), 120°C, 30 min) to generate biaryl scaffolds for kinase inhibitors .
Q. How do researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility)?
Methodological Answer : Discrepancies in melting points (e.g., 114–118°C vs. 118°C) may stem from:
- Purity : GC or HPLC analysis to verify batch consistency .
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline phases.
- Solubility : While insoluble in water, the compound dissolves in methanol or DMSO. For reaction optimization, use co-solvents (e.g., THF:MeOH 4:1) to enhance solubility .
Q. What strategies mitigate stability challenges during storage and handling?
Methodological Answer :
Q. What are the emerging biomedical applications of this compound?
Methodological Answer : Recent studies highlight its role in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
